molecular formula C17H21NO4S B2688678 2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide CAS No. 915913-85-8

2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide

Cat. No.: B2688678
CAS No.: 915913-85-8
M. Wt: 335.42
InChI Key: ACZWGWQOQPVNFA-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an ethoxy group attached to both the benzene ring and the sulfonamide nitrogen, along with a methyl group on the benzene ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 5-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Ethoxylation: The amine is then reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy groups.

    Coupling Reaction: The ethoxylated amine is coupled with 4-ethoxybenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Ethoxybenzoic acid derivatives.

    Reduction: Ethoxyphenylamines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: Used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide involves its interaction with specific enzymes or receptors in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. This compound may also interact with other molecular targets, modulating pathways involved in inflammation and cell signaling.

Comparison with Similar Compounds

    N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide: Lacks the ethoxy group on the nitrogen, which may affect its solubility and biological activity.

    2-ethoxy-N-phenyl-5-methylbenzenesulfonamide: Similar structure but without the ethoxy group on the phenyl ring, potentially altering its reactivity and interaction with biological targets.

Uniqueness: 2-Ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide is unique due to the presence of ethoxy groups on both the nitrogen and the phenyl ring, which can enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a drug candidate.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-ethoxy-N-(4-ethoxyphenyl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-4-21-15-9-7-14(8-10-15)18-23(19,20)17-12-13(3)6-11-16(17)22-5-2/h6-12,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZWGWQOQPVNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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